![molecular formula C11H12O B026589 1-[4-[(E)-prop-1-enyl]phenyl]ethanone CAS No. 109586-46-1](/img/structure/B26589.png)
1-[4-[(E)-prop-1-enyl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(E)-prop-1-enyl]phenyl]ethanone, also known as chalcone, is a natural compound that belongs to the flavonoid family. It is found in various plants, such as Angelica keiskei, licorice, and turmeric. Chalcone has attracted significant attention in recent years due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[4-[(E)-prop-1-enyl]phenyl]ethanone varies depending on its specific therapeutic application. For example, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Chalcone's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been shown to modulate various biochemical and physiological processes in the body. For instance, it has been found to regulate glucose metabolism by enhancing insulin sensitivity and stimulating glucose uptake. Chalcone also exhibits lipid-lowering effects by reducing lipid accumulation and inhibiting lipogenesis. Additionally, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone has been found to protect against neurodegeneration by attenuating oxidative stress and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone's synthesis method is relatively simple and cost-effective, making it readily available for research purposes. It also exhibits a wide range of therapeutic properties, making it a versatile compound for studying various diseases and disorders. However, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's bioavailability and stability can be a limitation for lab experiments. Its poor solubility in water and susceptibility to degradation can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
Chalcone's potential therapeutic properties make it a promising compound for future research. Some of the future directions for 1-[4-[(E)-prop-1-enyl]phenyl]ethanone research include:
1. Investigating its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Studying its role in regulating gut microbiota and its potential use in treating gut-related disorders.
3. Exploring its neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
5. Studying its potential use in developing novel anticancer therapies.
Conclusion:
In conclusion, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone is a natural compound with a wide range of therapeutic properties. Its synthesis method is relatively simple and cost-effective, making it readily available for research purposes. Chalcone's potential use in treating various diseases and disorders makes it a promising compound for future research. However, its bioavailability and stability can be a limitation for lab experiments. Overall, 1-[4-[(E)-prop-1-enyl]phenyl]ethanone's potential therapeutic properties warrant further investigation to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The reaction yields a β-unsaturated carbonyl compound, which is 1-[4-[(E)-prop-1-enyl]phenyl]ethanone. This synthesis method is relatively simple and cost-effective, making 1-[4-[(E)-prop-1-enyl]phenyl]ethanone readily available for research purposes.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Chalcone has also been investigated for its potential use in treating diabetes, obesity, and cardiovascular diseases.
Propiedades
Número CAS |
109586-46-1 |
|---|---|
Nombre del producto |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-[4-[(E)-prop-1-enyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-8H,1-2H3/b4-3+ |
Clave InChI |
PIXKUBMUBIEAPI-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1=CC=C(C=C1)C(=O)C |
SMILES |
CC=CC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CC=CC1=CC=C(C=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[4-(1E)-1-propenylphenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



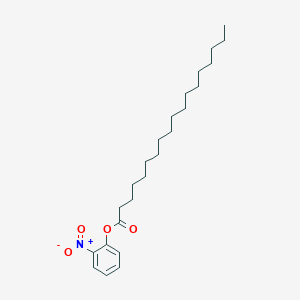
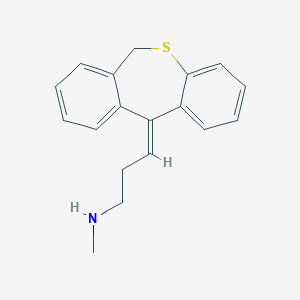
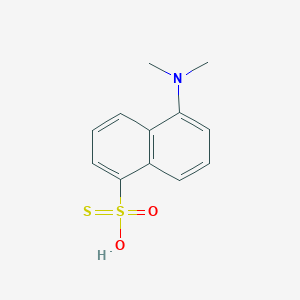
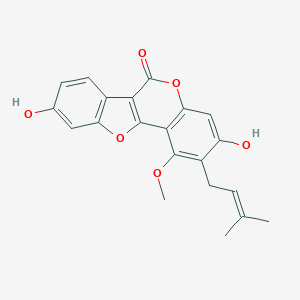
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
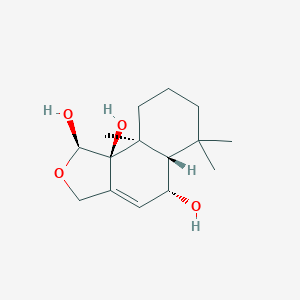
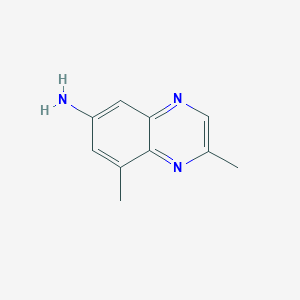
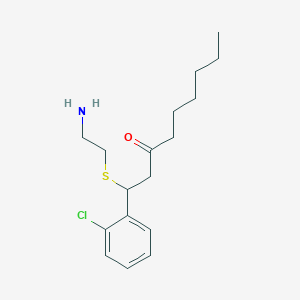
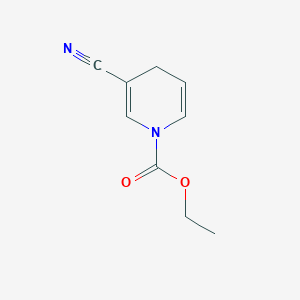
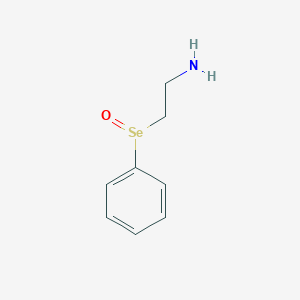
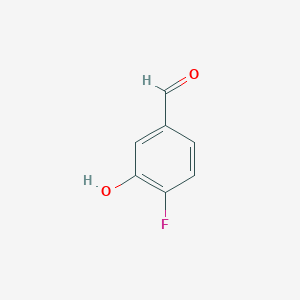
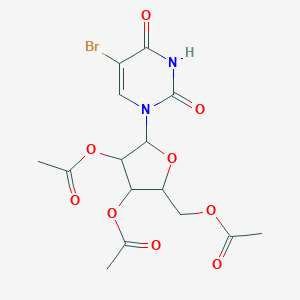
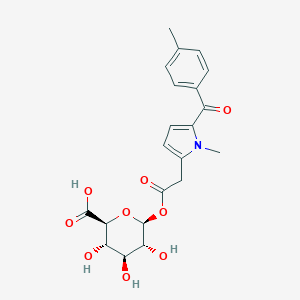
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)